molecular formula C25H27F2N4O8P B1665416 Acelarin CAS No. 840506-29-8

Acelarin

Numéro de catalogue: B1665416
Numéro CAS: 840506-29-8
Poids moléculaire: 580.5 g/mol
Clé InChI: NHTKGYOMICWFQZ-KKQYNPQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acélarine est synthétisée en attachant un groupement phosphoramidate à la gemcitabine. Cette modification implique l'utilisation de réactifs et de conditions spécifiques pour garantir la stabilité et l'efficacité du composé. La synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle de l'acélarine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions : L'acélarine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits :

Applications De Recherche Scientifique

Advanced Biliary Tract Cancer

Acelarin is being studied in combination with cisplatin for the treatment of advanced biliary tract cancer.

  • Study Design : The Phase Ib trial (ABC-08) aimed to determine the optimal dosing regimen and safety profile of this compound combined with cisplatin.
  • Results : The study successfully identified the best dose and schedule for administration. Common severe side effects included liver function changes and blood cell count reductions .
Parameter Details
Trial Phase Phase Ib
Patient Population Advanced biliary tract cancer
Combination This compound + Cisplatin
Key Findings Safe dosing established; side effects monitored

Pancreatic Cancer

This compound is also being compared to gemcitabine in a randomized Phase III trial for metastatic pancreatic cancer (ACELARATE).

  • Objective : To evaluate whether this compound provides superior control over tumor growth compared to gemcitabine.
  • Design : Participants are randomized to receive either this compound or gemcitabine, with assessments on efficacy and quality of life .
Parameter Details
Trial Phase Phase III
Patient Population Metastatic pancreatic cancer
Comparison This compound vs. Gemcitabine
Expected Outcomes Tumor control and quality of life improvements

Ovarian Cancer

Another application of this compound is in recurrent ovarian cancer, where it is combined with carboplatin.

  • Study Summary : This experimental treatment aims to assess the effectiveness of this compound in patients whose ovarian cancer has recurred after standard chemotherapy .
Parameter Details
Trial Phase Not specified
Patient Population Recurrent ovarian cancer
Combination This compound + Carboplatin
Focus Efficacy in recurrent cases

Comparaison Avec Des Composés Similaires

L'acélarine est unique par rapport aux autres analogues nucléotidiques en raison de sa technologie ProTide. Les composés similaires comprennent :

Unicité de l'acélarine :

L'acélarine représente une avancée significative dans le domaine des chimiothérapeutiques, offrant une alternative prometteuse aux analogues nucléotidiques traditionnels.

Activité Biologique

Acelarin, also known as NUC-1031, is a novel prodrug analogue of gemcitabine, designed to enhance the delivery and efficacy of the active drug in the treatment of various cancers, particularly pancreatic cancer. As a ProTide, this compound is chemically modified to improve cellular uptake and overcome resistance mechanisms associated with traditional nucleoside analogues.

The biological activity of this compound hinges on its conversion to active metabolites, specifically dFdCDP and dFdCTP. These metabolites interfere with DNA synthesis and repair, ultimately leading to cancer cell death. The prodrug's design allows it to bypass the initial rate-limiting phosphorylation step required for gemcitabine activation, facilitating a more efficient therapeutic response.

Key Mechanisms:

  • Pre-phosphorylation : The addition of a phosphoramidate group allows this compound to be activated without relying on deoxycytidine kinase (DCK), which is often a bottleneck in the activation of gemcitabine .
  • Enhanced Cellular Uptake : this compound's structure promotes better penetration into cancer cells, increasing its effectiveness against tumors that exhibit resistance to conventional therapies .

ProGem1 Study

This compound has undergone clinical evaluation in the ProGem1 study, a Phase I/II trial assessing its safety and efficacy in patients with advanced solid tumors. The results indicated a disease control rate of 78%, showcasing this compound's potential as an effective treatment option .

In Vitro Studies

In preclinical studies, this compound demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line LC50 (μM) Mechanism of Action
Z138 (Mantle Cell Lymphoma)12.15Induces DNA damage through active metabolite generation
HEL92.1.7 (Erythroleukemia)68.9Enhanced intracellular dFdCTP levels
General Solid Tumor PanelVariesEffective against multiple lines due to improved uptake

These studies illustrate that this compound's active metabolites achieve higher intracellular concentrations compared to gemcitabine, correlating with increased cytotoxicity .

Patient Responses

In clinical settings, patient responses have varied based on tumor type and prior treatment history. Notably:

  • Patients with previously treated pancreatic cancer exhibited significant tumor shrinkage.
  • Some patients reported manageable side effects compared to traditional chemotherapy regimens.

Resistance Mechanisms

This compound's design aims to address common resistance mechanisms seen with gemcitabine treatment:

  • Decreased DCK Activity : Many tumors downregulate DCK, limiting gemcitabine activation. This compound's mechanism circumvents this limitation.
  • Increased Drug Efflux : Tumor cells often expel drugs before they exert their effects; this compound's enhanced uptake mitigates this issue .

Propriétés

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840506-29-8
Record name NUC-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUC-1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSGEMCITABINE PALABENAMIDE, P(RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acelarin
Reactant of Route 2
Reactant of Route 2
Acelarin
Reactant of Route 3
Reactant of Route 3
Acelarin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acelarin
Reactant of Route 5
Acelarin
Reactant of Route 6
Reactant of Route 6
Acelarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.